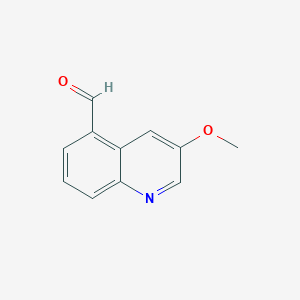

3-Methoxyquinoline-5-carbaldehyde

Beschreibung

3-Methoxyquinoline-5-carbaldehyde is a quinoline derivative featuring a methoxy group at position 3 and an aldehyde functional group at position 5. Quinoline-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for diverse chemical modifications. The aldehyde group at position 5 provides a reactive site for further derivatization, such as condensation reactions to form Schiff bases or hydrazones, which are pivotal in drug discovery . The methoxy group at position 3 influences electronic properties, enhancing electron density in the quinoline ring and modulating reactivity in electrophilic substitution reactions.

For example, Vilsmeier–Haack formylation could introduce the aldehyde group, followed by methoxylation using sodium methoxide or similar reagents .

Eigenschaften

Molekularformel |

C11H9NO2 |

|---|---|

Molekulargewicht |

187.19 g/mol |

IUPAC-Name |

3-methoxyquinoline-5-carbaldehyde |

InChI |

InChI=1S/C11H9NO2/c1-14-9-5-10-8(7-13)3-2-4-11(10)12-6-9/h2-7H,1H3 |

InChI-Schlüssel |

HOPFINDBXLGBEL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=CC=C2N=C1)C=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below summarizes key structural features, synthesis routes, and applications of 3-Methoxyquinoline-5-carbaldehyde and its analogs:

Key Differences and Implications

Positional Isomerism

- 3-Methoxyquinoline-5-carbaldehyde vs. 2-Methoxyquinoline-3-carbaldehyde: The positional swap of methoxy and aldehyde groups alters electronic distribution. In contrast, the 2-methoxy analog may exhibit reduced resonance effects due to steric hindrance near the aldehyde at C3 .

Functional Group Reactivity

- Aldehyde vs. Carboxylic Acid (5-Methoxyquinoline-3-carboxylic acid): The aldehyde in the target compound is more reactive toward nucleophiles (e.g., amines, hydrazines) compared to the carboxylic acid, which is better suited for coupling reactions (e.g., peptide bonds). This makes 3-Methoxyquinoline-5-carbaldehyde a superior candidate for synthesizing imine-based ligands or prodrugs .

- Aldehyde vs. Ester (Methyl 3-aminoquinoline-5-carboxylate): The ester group in the latter compound offers stability under acidic conditions, whereas the aldehyde is prone to oxidation. However, the aldehyde’s reactivity enables rapid derivatization, which is advantageous in combinatorial chemistry .

Heterocyclic Core Variations

- Quinoline vs. Isoxazole (3-Methylbenzo[d]isoxazole-5-carbaldehyde): The quinoline core in the target compound provides a planar aromatic system with nitrogen-based basicity, enhancing interactions with biological targets (e.g., enzymes). In contrast, the isoxazole ring’s oxygen and nitrogen atoms confer different electronic properties, often exploited in agrochemical design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.